N'-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
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Overview
Description
N’-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine; oxalic acid is a complex organic compound that combines an aromatic ether with an ethylenediamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine typically involves the reaction of 3,4-dimethylphenol with ethylene oxide to form 3,4-dimethylphenoxyethanol. This intermediate is then reacted with ethylene diamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques such as distillation and recrystallization are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic hydrogen atoms can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N’-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Dimethylamino)ethoxy]ethanol
- Ethylenediamine
- Dimethylphenoxyethanol
Uniqueness
N’-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine is unique due to its combination of an aromatic ether and an ethylenediamine moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
N'-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2.C2H2O4/c1-12-3-4-14(11-13(12)2)18-10-9-17-8-7-16-6-5-15;3-1(4)2(5)6/h3-4,11,16H,5-10,15H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSWIPWHNWZRQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOCCNCCN)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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